Home > Products > Screening Compounds P74765 > Ant-cgmp sodium salt
Ant-cgmp sodium salt -

Ant-cgmp sodium salt

Catalog Number: EVT-13948759
CAS Number:
Molecular Formula: C17H16N6NaO8P
Molecular Weight: 486.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ant-cyclic guanosine monophosphate sodium salt is a sodium salt form of cyclic guanosine monophosphate, a crucial second messenger in various biological processes. This compound is synthesized from guanosine triphosphate through the action of guanylate cyclase, an enzyme that plays a significant role in signal transduction pathways. Cyclic guanosine monophosphate is involved in numerous physiological functions, including vasodilation, neurotransmission, and modulation of cellular responses to hormones.

Source

Cyclic guanosine monophosphate is derived from guanosine triphosphate, which is abundant in all living cells. The conversion to cyclic guanosine monophosphate occurs primarily through the action of soluble and particulate guanylate cyclases, which are activated by various stimuli, including nitric oxide and natriuretic peptides .

Classification

Ant-cyclic guanosine monophosphate sodium salt belongs to the class of cyclic nucleotides. These compounds are categorized based on their structure and function as signaling molecules within cells. Specifically, cyclic nucleotides are classified into two main types: cyclic adenosine monophosphate and cyclic guanosine monophosphate. The sodium salt form indicates that the compound is ionic, consisting of sodium cations and cyclic guanosine monophosphate anions .

Synthesis Analysis

Methods

The synthesis of ant-cyclic guanosine monophosphate sodium salt can be achieved through both enzymatic and chemical methods.

  1. Enzymatic Synthesis:
    • The most common method involves using guanylate cyclase to catalyze the conversion of guanosine triphosphate to cyclic guanosine monophosphate. This reaction typically occurs in the presence of magnesium ions as a cofactor.
    • Enzymatic synthesis is favored due to its specificity and higher yields compared to chemical methods.
  2. Chemical Synthesis:
    • Chemical approaches may involve the phosphorylation of guanosine or its derivatives using activated phosphate reagents.
    • A common challenge in chemical synthesis includes achieving regioselectivity and avoiding side reactions, which can complicate the purification process .

Technical Details

The enzymatic pathway for synthesizing ant-cyclic guanosine monophosphate sodium salt typically requires controlled conditions such as pH and temperature to optimize enzyme activity. The purity of the final product can be verified using techniques such as high-performance liquid chromatography.

Molecular Structure Analysis

Structure

Ant-cyclic guanosine monophosphate sodium salt has a molecular formula of C10H11N5NaO7PC_{10}H_{11}N_5NaO_7P with a molecular weight of approximately 367.19 Da. The structure consists of a ribose sugar linked to a phosphate group and a nitrogenous base (guanine) forming a cyclic structure .

Data

Key structural features include:

  • Ribose Sugar: A five-carbon sugar that forms part of the nucleotide structure.
  • Phosphate Group: Essential for the signaling function, facilitating interactions with various proteins.
  • Guanine Base: Provides specificity for binding with other molecules involved in signal transduction.
Chemical Reactions Analysis

Reactions

Ant-cyclic guanosine monophosphate sodium salt participates in several biochemical reactions:

  1. Activation of Protein Kinases: Cyclic guanosine monophosphate activates specific protein kinases that phosphorylate target proteins, influencing various cellular functions.
  2. Interaction with Phosphodiesterases: It can be hydrolyzed by phosphodiesterases, leading to the formation of 5'-guanosine monophosphate, thus terminating its signaling activity .

Technical Details

Mechanism of Action

Process

The mechanism of action for ant-cyclic guanosine monophosphate sodium salt involves its role as a second messenger in signal transduction pathways:

  1. Activation by Nitric Oxide: Nitric oxide binds to soluble guanylate cyclase, enhancing its activity and increasing the conversion rate of guanosine triphosphate to cyclic guanosine monophosphate.
  2. Signal Propagation: Elevated levels of cyclic guanosine monophosphate activate downstream effectors such as cyclic nucleotide-dependent protein kinases and ion channels, leading to physiological responses like vasodilation .

Data

Research indicates that cyclic guanosine monophosphate influences various cellular processes, including smooth muscle relaxation and neurotransmitter release.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water, facilitating its use in biological assays.

Chemical Properties

  • Stability: Stable under neutral pH but sensitive to hydrolysis at extreme pH levels.
  • Reactivity: Reacts with phosphodiesterases and can form complexes with proteins involved in signaling pathways .

Relevant Data or Analyses

Cyclic nucleotides like ant-cyclic guanosine monophosphate sodium salt are crucial for maintaining cellular homeostasis and responding to external stimuli.

Applications

Ant-cyclic guanosine monophosphate sodium salt has several scientific applications:

  1. Research Tool: Used extensively in research to study signal transduction pathways related to cardiovascular health, neuronal signaling, and smooth muscle function.
  2. Pharmacological Studies: Investigated for potential therapeutic applications in treating conditions like hypertension and erectile dysfunction through its vasodilatory effects.
  3. Biochemical Assays: Employed in assays measuring enzyme activity related to cyclic nucleotide metabolism .
Molecular Mechanisms of cGMP Signaling Modulation by Synthetic Analogs

Structural Determinants of cGMP Analogue-Receptor Interactions

Ant-cGMP sodium salt (Rp-8-Br-PET-cGMPS) represents a strategically engineered cGMP analog designed to antagonize endogenous cGMP signaling through precise structural modifications. The molecule retains the core guanine scaffold and cyclic phosphate moiety of native cGMP but incorporates two critical modifications: a sulfur-for-oxygen substitution in the cyclic phosphate group (creating a phosphorothioate linkage) and an Rp stereochemical configuration at the phosphorus center. These modifications fundamentally alter the molecule's interactions with key cGMP effector proteins [9] [7].

The Rp configuration is sterically incompatible with the binding cleft of cGMP-dependent protein kinase (PKG), preventing the conformational changes necessary for kinase activation. X-ray crystallographic studies of PKG regulatory domains reveal that endogenous cGMP (3',5'-cyclic guanosine monophosphate) binds within a conserved cyclic nucleotide-binding pocket through hydrogen bonding with key residues (Thr-177 and Tyr-123 in PKG Iα). The sulfur atom in the Rp-configured phosphorothioate introduces steric clashes and disrupts these essential hydrogen bonds [9]. Furthermore, the bulky 8-bromo-phenylthio substituent at the C8 position of the guanine ring projects into a hydrophobic sub-pocket within the binding site. This enhances binding affinity through van der Waals interactions but simultaneously prevents the correct positioning of the adenine moiety relative to catalytic residues required for activation [7] [9]. The net effect is high-affinity competitive binding without activation – the hallmark of receptor antagonism.

Table 1: Structural Modifications of Ant-cGMP Sodium Salt and Their Functional Consequences

Structural ElementModification in Ant-cGMPBiochemical ConsequenceTarget Impact
Cyclic PhosphateSulfur substitution (Phosphorothioate)Steric hindrance, altered H-bondingReduced PKG activation
Phosphorus StereochemistryRp configurationPrecludes catalytic domain movementKinase antagonism
C8 Position8-Bromo-phenylthio groupEnhanced hydrophobic interactionsIncreased binding affinity
Ribose ConformationUnmodifiedMaintains core recognitionSelective cGMP receptor binding
Exocyclic Oxygen (O6)UnmodifiedPreserved H-bond acceptorGuanine specificity

Beyond PKG, Ant-cGMP exhibits differential effects across cGMP receptors. While it potently inhibits PKG (IC₅₀ ≈ 0.2-1.0 μM), its antagonism at cyclic nucleotide-gated (CNG) channels is less potent. This selectivity arises because CNG channel gating depends primarily on direct ligand binding rather than the precise conformational relay required for kinase activation. The molecule's resistance to hydrolysis by certain phosphodiesterases (PDEs), particularly PDE5, further prolongs its antagonistic effects within cellular microdomains [7].

Allosteric Regulation of Soluble Guanylate Cyclase (sGC) by cGMP Derivatives

Soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO), is a heterodimeric hemoprotein (typically α1/β1) responsible for cGMP biosynthesis. Its catalytic activity is intricately regulated by nucleotides binding to both the catalytic domain and allosteric sites. Ant-cGMP sodium salt modulates sGC activity through complex allosteric mechanisms distinct from its direct antagonism of PKG [1] [3].

Biochemical studies using purified sGC reveal that ATP acts as a mixed-type inhibitor of cGMP synthesis. ATP binds to an allosteric site distinct from the catalytic GTP pocket, likely located in the C-terminal catalytic domains (α1catβ1cat). Binding induces conformational changes that increase the apparent KM for GTP and decrease Vmax. Similarly, Ant-cGMP interacts with this allosteric regulatory site. While endogenous cGMP can stimulate sGC activity at low concentrations via feedback loops, Ant-cGMP functions predominantly as an inhibitor in this context. Kinetic analyses show that Ant-cGMP reduces both basal and NO-stimulated sGC activity, particularly in the presence of physiological concentrations of ATP [3].

Table 2: Modulation of sGC Activity by Nucleotides and Ant-cGMP

ModulatorBinding SiteEffect on KM (GTP)Effect on VmaxsGC Activation State Impact
GTP (Substrate)CatalyticN/AN/ARequired substrate
ATP (Physiological)Allosteric↑ Increase↓ DecreaseMixed Inhibition
Endogenous cGMPAllosteric/PseudosymmetricVariable↑ Slight IncreaseFeedback Stimulation
YC-1/BAY 41-2272 (sGC stimulators)Allosteric (Heme-NO/CO dependent)↓ Decrease↑↑↑ IncreasePotent Synergistic Activation
Ant-cGMPAllosteric/Catalytic overlap?↑ Increase↓ DecreaseNet Inhibition

Importantly, Ant-cGMP does not compete directly with prototypical sGC stimulators like YC-1 or BAY 41-2272. YC-1 binds to a site distinct from the nucleotide regulatory pockets, potentially near the interface of the β1 H-NOX domain and the catalytic domains, synergizing with NO-bound heme to induce a highly active conformation. The inability of Ant-cGMP to block YC-1 stimulation underscores the spatial separation of these regulatory sites. Furthermore, truncated sGC constructs (α1catβ1cat) lacking regulatory domains retain sensitivity to ATP inhibition but lose responsiveness to YC-1, confirming the localization of the YC-1 site outside the catalytic core [1] [3]. This complex allosteric landscape positions Ant-cGMP as a tool to probe nucleotide-dependent sGC regulation rather than a broad inhibitor of NO-induced activity.

Competitive Antagonism of Endogenous cGMP Signaling Pathways

The primary therapeutic and research utility of Ant-cGMP sodium salt lies in its ability to function as a high-affinity competitive antagonist within multiple cGMP effector pathways. Its most characterized action is the potent and selective inhibition of cGMP-dependent protein kinase (PKG). In vascular smooth muscle cells, Ant-cGMP (Rp-8-Br-PET-cGMPS) effectively blocks PKG-mediated phosphorylation of key substrates like the vasodilator-stimulated phosphoprotein (VASP) at Ser239. This prevents the downstream physiological effects of cGMP-elevating agents, such as NO donors or natriuretic peptides [5] [9].

The antagonism is competitive. Increasing concentrations of endogenous cGMP can overcome the blockade by Ant-cGMP, restoring PKG activity and phosphorylation. This is demonstrated in platelet inhibition assays where Ant-cGMP significantly reduces the inhibitory effects of low-dose NO donors or ANP on platelet aggregation induced by ADP or collagen. The IC₅₀ for Ant-cGMP in reversing NO-mediated platelet inhibition typically ranges between 0.5 and 5 μM, depending on the agonist strength and cGMP concentration [5].

Table 3: Pathway-Specific Antagonism by Ant-cGMP Sodium Salt

Signaling PathwayPrimary EffectorKey Ant-cGMP ActionFunctional ConsequenceExperimental IC₅₀/Effective Range
PKG ActivationcGMP-dependent Protein KinaseBinds R-domain, blocks activationInhibits substrate phosphorylation (e.g., VASP)0.2 - 1.0 μM (PKG)
Platelet InhibitionPKG, PDE modulationAntagonizes NO/ANP-induced inhibitionRestores aggregation response0.5 - 5.0 μM (Platelets)
Cardiomyocyte cGMPPKG, PDE2, PDE3Elevates cAMP via PDE2 inhibition*Potential positive inotropy*Context-dependent
Neuronal SignalingPKG, CNG ChannelsModulates channel gating, kinase activityAlters synaptic plasticity, LTP/LTDVariable (10-100 μM often used)
AngiogenesisPKG (Endothelial cells)Inhibits ANP-induced VASP phosphorylationReduces endothelial tube formation~5-10 μM (HUVEC assays)

Beyond PKG, Ant-cGMP influences crosstalk with the cAMP pathway via phosphodiesterases (PDEs). PDE2 and PDE3 are dual-specificity PDEs regulated by cGMP. PDE2 is activated by cGMP binding to its GAF domains, increasing hydrolysis of both cAMP and cGMP. PDE3 is competitively inhibited by cGMP, leading to cAMP accumulation. By occupying the cGMP binding sites on these PDEs without activating PDE2 or effectively inhibiting PDE3 (due to its altered structure), Ant-cGMP disrupts this intricate balance. In cardiomyocytes, for instance, Ant-cGMP can lead to a paradoxical increase in cAMP levels and potentiation of β-adrenergic responses due to ineffective displacement of cAMP from PDE3 [5].

In endothelial cells, Ant-cGMP antagonizes the pro-angiogenic effects of atrial natriuretic peptide (ANP). ANP binding to particulate guanylyl cyclase (GC-A) generates cGMP pools that activate PKG. PKG phosphorylates VASP, promoting actin stress fiber formation and endothelial tube formation – key steps in angiogenesis. Ant-cGMP pretreatment dose-dependently inhibits ANP-induced VASP Ser239 phosphorylation and significantly reduces capillary-like network formation in Matrigel assays. siRNA knockdown experiments confirm that this effect is specifically mediated through the PKG/VASP axis [4] [5]. This highlights the compound's utility in dissecting cGMP-dependent processes in complex physiological responses like angiogenesis.

Properties

Product Name

Ant-cgmp sodium salt

IUPAC Name

sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate

Molecular Formula

C17H16N6NaO8P

Molecular Weight

486.3 g/mol

InChI

InChI=1S/C17H17N6O8P.Na/c18-8-4-2-1-3-7(8)16(25)30-12-11-9(5-28-32(26,27)31-11)29-15(12)23-6-20-10-13(23)21-17(19)22-14(10)24;/h1-4,6,9,11-12,15H,5,18H2,(H,26,27)(H3,19,21,22,24);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1

InChI Key

NQNLXOGOWNGBIO-DNBRLMRSSA-M

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5N)OP(=O)(O1)[O-].[Na+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5N)OP(=O)(O1)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.